molecular formula C6H11N3 B1231279 (S)-alpha-Methylhistamine

(S)-alpha-Methylhistamine

Cat. No. B1231279
M. Wt: 125.17 g/mol
InChI Key: XNQIOISZPFVUFG-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(1H-imidazol-5-yl)-2-propanamine is an aralkylamine.

Scientific Research Applications

  • Pharmacology and Potential Clinical Applications : (S)-alpha-Methylhistamine, as a potent H3-receptor agonist, displays properties that suggest potential clinical applications. It has been found to have low animal toxicity and is well absorbed and metabolized in humans. This supports its potential use in various clinical settings (Arrang, Garbarg, Schwartz, Lipp, Stark, Schunack, & Lecomte, 1991).

  • Impact on CNS Disorders and Drug Delivery : The histamine H3 receptor is a target for drugs treating CNS disorders, inflammatory diseases, and acid-related diseases. Research on (S)-alpha-Methylhistamine focuses on overcoming its pharmacokinetic disadvantages through the development of prodrugs to enhance its absorption and brain penetration (Krause, Stark, & Schunack, 2001).

  • Role in Epithelial Cell Proliferation : Studies have shown that (S)-alpha-Methylhistamine can promote epithelial cell proliferation in various parts of the gastrointestinal tract, indicating a role in the regulation of cell cycle in epithelial tissue (Grandi, Schunack, & Morini, 2006).

  • Autoradiographic Mapping in Rat Brain : Research involving autoradiographic mapping using 3Halpha-methylhistamine has helped in identifying the distribution of H3 receptors in rat brain areas, which is critical for understanding the neural pathways and potential therapeutic applications (Pollard, Moreau, Arrang, & Schwartz, 1993).

  • Influence on Sleep and Wakefulness : (S)-alpha-Methylhistamine, through its action on H3 receptors, has been found to influence sleep and wakefulness, further supporting the role of histamine in the control of the waking state (Monti, Jantos, Boussard, Altier, Orellana, & Olivera, 1991).

  • Potential in Treating Allergic Diseases : The discovery of (S)-alpha-Methylhistamine as a potent H3-receptor agonist indicates its potential therapeutic applications in allergic diseases (Arrang, Garbarg, Lancelot, Lecomte, Pollard, Robba, Schunack, & Schwartz, 1988).

properties

Product Name

(S)-alpha-Methylhistamine

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

(2S)-1-(1H-imidazol-5-yl)propan-2-amine

InChI

InChI=1S/C6H11N3/c1-5(7)2-6-3-8-4-9-6/h3-5H,2,7H2,1H3,(H,8,9)/t5-/m0/s1

InChI Key

XNQIOISZPFVUFG-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CC1=CN=CN1)N

SMILES

CC(CC1=CN=CN1)N

Canonical SMILES

CC(CC1=CN=CN1)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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